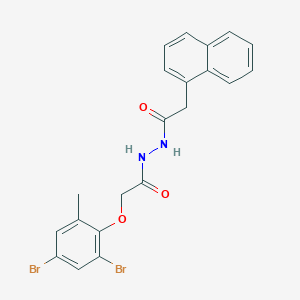![molecular formula C22H26I2N2O4 B321321 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide](/img/structure/B321321.png)
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide is a complex organic compound characterized by the presence of iodine and methoxy groups attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide typically involves multiple steps, starting with the iodination of benzene derivatives. The process includes:
Iodination: Introduction of iodine atoms to the benzene ring using iodine and an oxidizing agent like nitric acid.
Amidation: Formation of the amide bond by reacting the iodinated benzene derivative with hexylamine.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the amide bond to an amine using reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions where iodine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives with different halogens.
Applications De Recherche Scientifique
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-iodo-N-{6-[(3-iodo-4-methylbenzoyl)amino]hexyl}-4-methylbenzamide
- 3-iodo-N-{6-[(3-iodo-4-ethoxybenzoyl)amino]hexyl}-4-ethoxybenzamide
Uniqueness
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C22H26I2N2O4 |
|---|---|
Poids moléculaire |
636.3 g/mol |
Nom IUPAC |
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H26I2N2O4/c1-29-19-9-7-15(13-17(19)23)21(27)25-11-5-3-4-6-12-26-22(28)16-8-10-20(30-2)18(24)14-16/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
USMHUGNCCHBEOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)OC)I)I |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)OC)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylphenoxy)-N-[4-(4-{[(4-ethylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B321238.png)
![2-(4-ethylphenoxy)-N-(5-{[(4-ethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B321240.png)
![2-(4-ethylphenoxy)-N-(2-{[(4-ethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B321241.png)

![2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321245.png)
![(1S,2R)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B321247.png)
![2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321248.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B321249.png)
![2-({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321255.png)
![2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321256.png)
![2-({4-[(Acetylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321257.png)
![2-{[4-(Morpholin-4-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321258.png)
![2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321260.png)
![2-{[4-(Piperidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321261.png)
